2-(3-Fluorophenoxy)acetyl chloride
Description
Contextual Significance in Modern Organic Synthesis
The significance of 2-(3-Fluorophenoxy)acetyl chloride in contemporary organic synthesis is twofold, stemming from its identity as a key electrophilic synthon and the strategic inclusion of the 3-fluorophenoxy group.
As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is rendered significantly electron-deficient by the adjacent electron-withdrawing chlorine and oxygen atoms, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, enabling the facile introduction of the 2-(3-fluorophenoxy)acetyl moiety into a wide array of molecules.
Its primary role is as an acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. savemyexams.comcommonorganicchemistry.comchemguide.co.uk This reactivity is fundamental in peptide synthesis, the development of novel polymers, and the construction of complex molecular architectures. The formation of amides from acyl chlorides and amines is a particularly robust and widely employed transformation in organic synthesis. commonorganicchemistry.comlibretexts.orglibretexts.org Similarly, the reaction with alcohols provides a straightforward route to ester formation. masterorganicchemistry.comlibretexts.org
A notable application of acyl chlorides like this compound is in Friedel-Crafts acylation reactions. organic-chemistry.orgsigmaaldrich.com In this classic carbon-carbon bond-forming reaction, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst to introduce an acyl group onto the aromatic ring. This provides a powerful method for the synthesis of aryl ketones, which are important intermediates in the preparation of numerous pharmaceutical and agrochemical compounds.
The presence of the 3-fluorophenoxy group is not merely incidental; it is a strategic element in the design of new molecules, particularly in medicinal chemistry. The incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and biological properties. The fluorine atom at the meta-position of the phenoxy ring can significantly influence factors such as:
Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, leading to increased metabolic stability and a longer biological half-life of the drug.
Binding Affinity: The electronegativity and size of the fluorine atom can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity and potency.
The 3-fluorophenoxy moiety is a common feature in a variety of bioactive molecules, including those with potential applications as herbicides and in the treatment of various diseases. google.comjetir.org Research into phenoxyacetic acid derivatives has highlighted their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jetir.org
Overview of Historical and Contemporary Research Trajectories
The study of phenoxyacetic acids and their derivatives has a long history, with early research focusing on their herbicidal properties. google.comresearchgate.net The development of synthetic methods to introduce fluorine into organic molecules has been a major area of research, with significant advances made over the decades. beilstein-journals.orgbeilstein-journals.org
Historically, the synthesis of acyl chlorides was often achieved by reacting the corresponding carboxylic acid with reagents like thionyl chloride or oxalyl chloride. commonorganicchemistry.comnottingham.ac.uk This remains a common and effective method for the preparation of this compound from 2-(3-fluorophenoxy)acetic acid.
Contemporary research continues to explore the utility of this compound and related compounds in the synthesis of novel, complex molecules with specific biological targets. For instance, recent patent literature describes the use of similar building blocks, such as 2-(4-chloro-3-fluorophenoxy)acetyl chloride, in the synthesis of modulators of the integrated stress response pathway, which have potential therapeutic applications in neurodegenerative diseases. google.comgoogle.com The compound and its derivatives are also investigated for their potential as enzyme inhibitors and in the development of new materials.
The ongoing interest in this class of compounds is driven by the predictable reactivity of the acyl chloride group and the beneficial properties imparted by the fluorinated phenoxy moiety, making this compound a valuable tool in the arsenal (B13267) of the modern organic chemist.
Synthetic Routes to this compound Explored
The synthesis of this compound, a key intermediate in various chemical manufacturing processes, can be achieved through several methodologies. These approaches primarily involve the direct acylation of phenolic precursors or the conversion of related fluorinated phenoxyacetic acid derivatives. Advanced and sustainable strategies are also being investigated to improve the environmental footprint of its production.
Alternative Synthetic Approaches
Direct Acylation of Phenolic Precursors (e.g., 3-Fluorophenol)
A primary route to this compound involves the direct acylation of 3-fluorophenol. This method is a type of nucleophilic acyl substitution where the hydroxyl group of the phenol (B47542) attacks the acylating agent. evitachem.comucalgary.ca
The acylation of phenols is often facilitated by the presence of a base. ucalgary.ca The base plays a crucial role in deprotonating the phenol, thereby increasing its nucleophilicity and promoting the reaction. ucalgary.ca Various bases can be employed, and their selection can influence the reaction's efficiency. For instance, in the acylation of certain phenols, organic amine bases without N-H bonds, such as pyridine (B92270), can act as nucleophilic catalysts. umich.edu These bases can react with the acylating agent to form a highly reactive cationic acyl intermediate, which is then readily attacked by the phenoxide. umich.edu The use of a base like triethylamine (B128534) is also common to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. In some cases, the absence of a catalyst like triethylamine can result in no product formation.
The choice of solvent can significantly impact the yield and selectivity of acylation reactions. acs.org The polarity of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and outcome. researchgate.net For some acylation reactions, aprotic solvents like dimethylformamide (DMF), tetrachloroethane, carbon disulfide, and nitrobenzene (B124822) have been studied. acs.org In the acylation of phenol with various acyl chlorides, nitrobenzene was found to favor the formation of the para-isomer, while carbon disulfide resulted in a lower ratio of para- to ortho-isomers. acs.org In other instances, acetone (B3395972) has been shown to provide the highest yield compared to more or less polar solvents like dimethylformamide, ethyl acetate, and diethyl ether. researchgate.net The optimization of solvent choice is a critical step in maximizing the yield of the desired product.
Table 1: Effect of Solvent on Acylation Yields (Illustrative)
| Solvent | Polarity | Relative Yield |
| Acetone | High | 90.6% |
| Dimethylformamide (DMF) | High | <90.6% |
| Ethyl Acetate | Low | <90.6% |
| Diethyl Ether | Low | <90.6% |
| Note: Data is illustrative and based on findings from a study on the acylation of (-)-epigallocatechin (B1671488) gallate. researchgate.net |
Conversion from Related Fluorinated Phenoxyacetic Acid Derivatives
An alternative pathway to this compound is the conversion of the corresponding carboxylic acid, 2-(3-fluorophenoxy)acetic acid. This transformation is a standard method for preparing acyl chlorides. libretexts.org
The most common reagent for this conversion is thionyl chloride (SOCl₂). libretexts.org Other reagents that can be used include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). libretexts.org The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the acyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the resulting acyl chloride. A catalyst, such as a few drops of dimethylformamide (DMF), can be added to accelerate the reaction.
Recent advancements have also explored electrochemical methods for the conversion of aryloxyacetic acids. For example, electrochemical fluorodecarboxylation of aryloxyacetic acids can yield fluoromethyl aryl ethers. nih.gov While not directly producing the acetyl chloride, this highlights the ongoing research into novel transformations of this class of compounds.
Advanced and Sustainable Synthetic Strategies
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com In the context of synthesizing this compound, this involves exploring more environmentally benign catalysts, solvents, and reaction conditions.
One approach is the development of solvent-free and catalyst-free reaction conditions. mdpi.com For instance, acetylation of alcohols, phenols, and amines has been achieved efficiently without any solvent or catalyst, leading to high yields in shorter reaction times. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and sometimes eliminate the need for a solvent. rasayanjournal.co.in
The use of heterogeneous catalysts is also a key aspect of green chemistry. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste. For example, phosphomolybdic acid encapsulated in a metal-organic framework (MOF) has been used as a recyclable catalyst for the Friedel-Crafts C-acylation of para-fluorophenol. researchgate.net While this is a C-acylation, the principle of using recyclable solid acid catalysts could potentially be adapted for O-acylation reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-3-1-2-6(10)4-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYIIDYMXSZXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Fluorophenoxy Acetyl Chloride
Advanced and Sustainable Synthetic Strategies
Green Chemistry Principles in Synthesis
Solvent-Free Reaction Protocols
Solvent-free reactions offer significant environmental and economic advantages by reducing solvent waste and simplifying product purification. For the synthesis of acyl chlorides, a solvent-free approach can be employed using a suitable chlorinating agent. A patented method for the preparation of aliphatic acid chlorides utilizes bis(trichloromethyl)carbonate as the chlorinating reagent in the absence of a solvent. google.com This method can be adapted for the synthesis of 2-(3-fluorophenoxy)acetyl chloride from 2-(3-fluorophenoxy)acetic acid. The reaction proceeds by mixing the carboxylic acid with bis(trichloromethyl)carbonate, often with a catalytic amount of dimethylformamide (DMF), and heating the mixture. google.com The product can then be isolated by distillation.
| Parameter | Value | Reference |
| Chlorinating Agent | Bis(trichloromethyl)carbonate | google.com |
| Catalyst | Dimethylformamide (DMF) | google.com |
| Temperature | 30-70°C | google.com |
| Reaction Time | 20-50 minutes | google.com |
| Purity | >99.00% | google.com |
| Yield | >89.00% | google.com |
Table 1: Representative conditions for the solvent-free synthesis of acyl chlorides.
Ultrasound-Assisted Synthetic Enhancements
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can accelerate chemical reactions. nih.gov While specific studies on the ultrasound-assisted synthesis of this compound are not widely reported, the application of ultrasound in similar reactions, such as the synthesis of chalcone (B49325) derivatives and fluorescent azatetracyclic compounds, has demonstrated significant improvements. nih.govmdpi.com For instance, in the synthesis of certain heterocyclic compounds, ultrasound irradiation has been shown to reduce reaction times from hours to minutes and increase yields. mdpi.com It is plausible that applying ultrasound to the reaction of 2-(3-fluorophenoxy)acetic acid with a chlorinating agent could similarly enhance the reaction efficiency.
| Reaction | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Yield Improvement | Reference |
| Synthesis of Azides | 48 hours | 2 hours | 10-15% | mdpi.com |
| Synthesis of α-hydroxyphosphonates | 30-75 minutes | 8-15 minutes | Similar yields | semanticscholar.org |
Table 2: Comparison of conventional and ultrasound-assisted synthesis for analogous reactions.
Aqueous Medium Methodologies utilizing Brine Solutions
The direct synthesis of acyl chlorides in an aqueous medium is generally not feasible due to their high reactivity towards water, leading to rapid hydrolysis back to the corresponding carboxylic acid. wikipedia.orgchemguide.co.uk Therefore, anhydrous conditions are typically required for the preparation of this compound. docbrown.info
However, brine (a saturated aqueous solution of sodium chloride) plays a crucial role in the work-up and purification stages of many organic syntheses, including those involving acyl chlorides. After the reaction is complete, the reaction mixture is often washed with a brine solution to remove water-soluble byproducts and to reduce the solubility of the organic product in the aqueous phase, thereby improving the efficiency of the extraction process.
Catalyst-Free Approaches
The most common and straightforward method for synthesizing acyl chlorides from carboxylic acids involves the use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride. iitk.ac.inlibretexts.orgmasterorganicchemistry.com These reactions can often proceed efficiently without the need for an additional catalyst, particularly with the more reactive chlorinating agents. youtube.com The conversion of 2-(3-fluorophenoxy)acetic acid to this compound can be readily achieved by reacting it with thionyl chloride. libretexts.orgmasterorganicchemistry.com In this reaction, the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a much better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies product purification. youtube.com While a small amount of a catalyst like DMF can be used to accelerate the reaction, the fundamental transformation can occur without it. youtube.com
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govjustia.com These benefits are particularly relevant for the synthesis of reactive intermediates like this compound.
Reactor Design and Process Intensification
The continuous flow synthesis of acyl chlorides typically involves pumping a solution of the carboxylic acid and a chlorinating agent through a heated reactor. justia.com A common setup utilizes a simple tube or coil reactor, often made of a chemically resistant material. nih.gov The reactants are continuously mixed at the entrance of the reactor, and the product stream is collected at the outlet. justia.com
Process intensification in continuous flow is achieved through precise control of reaction parameters such as temperature, pressure, and residence time (the time the reactants spend in the reactor). nih.gov The high surface-area-to-volume ratio of flow reactors allows for efficient heat exchange, enabling reactions to be run at higher temperatures than in batch without the risk of thermal runaway. researchgate.net This can significantly accelerate the reaction rate. For the synthesis of this compound, a continuous flow process would involve feeding streams of 2-(3-fluorophenoxy)acetic acid and a chlorinating agent, such as thionyl chloride or bis(trichloromethyl)carbonate, into a heated reactor. justia.comresearchgate.net
Scale-Up Considerations for Laboratory to Industrial Applications
Scaling up a chemical synthesis from the laboratory to an industrial scale presents numerous challenges. Continuous flow technology offers more straightforward scale-up strategies compared to batch processes. mit.edu There are two primary approaches to scaling up a continuous flow synthesis:
Increasing Reactor Size: This involves using a larger reactor with a greater internal volume. However, simply making the reactor bigger can negatively impact the surface-area-to-volume ratio, potentially leading to less efficient heat transfer. mit.edu
For the industrial production of this compound, a numbering-up approach would be advantageous as it minimizes the risks associated with handling larger quantities of this reactive compound in a single reactor and ensures consistent product quality across the parallel units. researchgate.netucc.ie
Purification and Isolation Methodologies in Synthesis
The effective purification and isolation of this compound are critical steps in its synthesis to ensure the final product is of high purity and suitable for its intended downstream applications. These processes are designed to remove unreacted starting materials, reagents, and by-products generated during the chlorination of 2-(3-Fluorophenoxy)acetic acid. Given the reactive nature of acyl chlorides, purification methods must be carefully selected to prevent degradation of the desired product. researchgate.netlookchem.com
The synthesis of this compound typically involves the reaction of 2-(3-Fluorophenoxy)acetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF). nottingham.ac.ukwikipedia.org The primary impurities to be removed include the excess chlorinating agent and the by-products of the reaction.
Removal of Excess Chlorinating Agents:
Thionyl Chloride (SOCl₂): Thionyl chloride is a commonly used reagent for converting carboxylic acids to acyl chlorides. wikipedia.org Due to its relatively low boiling point (76 °C), excess thionyl chloride can often be removed by distillation under reduced pressure. wikipedia.org The reaction mixture is typically heated gently to facilitate the evaporation of the volatile SOCl₂ along with the gaseous by-products, hydrogen chloride (HCl) and sulfur dioxide (SO₂). wikipedia.org Care must be taken to control the temperature to avoid thermal decomposition of the desired acyl chloride.
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective chlorinating agent that offers the advantage of producing only gaseous by-products: carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl). nottingham.ac.ukwikipedia.org This simplifies the work-up procedure as these gases can be easily removed from the reaction vessel. Any remaining unreacted oxalyl chloride, which has a boiling point of 63-64 °C, can be removed by rotary evaporation under reduced pressure. nottingham.ac.uk
Removal of By-products:
The primary by-product from the parent carboxylic acid is the unreacted 2-(3-Fluorophenoxy)acetic acid itself. Other potential by-products can arise from side reactions, though these are generally minimized by careful control of reaction conditions.
Fractional Distillation: For liquid acyl chlorides like this compound, fractional distillation under high vacuum is a principal purification technique. orgsyn.org This method separates compounds based on differences in their boiling points. Since this compound has a higher boiling point than the common chlorinating agents but a lower boiling point than the parent carboxylic acid, distillation allows for its effective separation.
Washing with Anhydrous Solvents: In some cases, the crude product can be dissolved in a dry, inert organic solvent (e.g., dichloromethane, toluene) and washed to remove certain impurities. lookchem.com However, this method is less common for highly reactive acyl chlorides due to the risk of hydrolysis if any moisture is present. researchgate.netlookchem.com All glassware and solvents must be scrupulously dried. researchgate.net
Filtration: If any solid by-products or impurities are present, filtration of the reaction mixture (after dilution with a suitable anhydrous solvent) can be performed.
The following table summarizes the common reagents and by-products and the primary techniques for their removal.
| Impurity/By-product | Source | Boiling Point (°C) | Removal Technique |
| Thionyl Chloride | Excess Reagent | 76 | Distillation/Rotary Evaporation |
| Oxalyl Chloride | Excess Reagent | 63-64 | Rotary Evaporation |
| Hydrogen Chloride | By-product | -85.05 | Gaseous removal/Trapping |
| Sulfur Dioxide | By-product | -10 | Gaseous removal/Trapping |
| Carbon Dioxide | By-product | -78.5 (sublimes) | Gaseous removal |
| Carbon Monoxide | By-product | -191.5 | Gaseous removal |
| 2-(3-Fluorophenoxy)acetic acid | Unreacted Starting Material | Decomposes at boiling point | Fractional Distillation (residue) |
Table 1: Techniques for Removal of Common Reagents and By-products.
Achieving high purity of this compound is essential for its use in subsequent synthetic steps, as impurities can lead to unwanted side reactions and lower yields of the final product.
High-Vacuum Distillation: The most effective method for purifying liquid acyl chlorides is distillation under high vacuum. orgsyn.org By reducing the pressure, the boiling point of the compound is lowered, which minimizes the risk of thermal decomposition. For this compound, collecting the fraction that distills at the correct temperature and pressure ensures a high degree of purity. The use of a short path distillation apparatus or a Kugelrohr apparatus can be particularly effective for small-scale purifications. orgsyn.org
Crystallization: If the acyl chloride is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is an excellent method for achieving high purity. researchgate.netlookchem.com This involves dissolving the crude product in a minimal amount of a hot, anhydrous solvent (e.g., hexane, heptane, or a mixture like toluene-petroleum ether) and allowing it to cool slowly. lookchem.com The pure product crystallizes out, leaving impurities dissolved in the mother liquor. This technique is highly effective at removing both more and less soluble impurities. Given that this compound is a liquid at room temperature, this method would require low-temperature crystallization techniques.
Column Chromatography: While less common for reactive compounds like acyl chlorides due to the potential for decomposition on the stationary phase, column chromatography can be employed under specific conditions. researchgate.netcdnsciencepub.com Anhydrous conditions must be strictly maintained, and a non-polar solvent system (e.g., hexane/dichloromethane) should be used with a neutral stationary phase like silica (B1680970) gel that has been rigorously dried. researchgate.net This method can be effective for removing polar impurities such as the parent carboxylic acid. cdnsciencepub.com
Use of Purified Starting Materials: The purity of the final product is directly influenced by the purity of the starting materials. Ensuring that the 2-(3-Fluorophenoxy)acetic acid is of high purity before the chlorination step will significantly reduce the level of impurities that need to be removed later.
The table below outlines strategies for enhancing the purity of this compound.
| Purification Strategy | Principle of Separation | Key Considerations |
| High-Vacuum Distillation | Difference in boiling points | Requires precise temperature and pressure control to prevent decomposition. orgsyn.org |
| Low-Temperature Crystallization | Difference in solubility at varying temperatures | Requires a suitable anhydrous solvent and low-temperature capabilities. researchgate.net |
| Column Chromatography | Differential adsorption on a stationary phase | Must be performed under strictly anhydrous conditions with a suitable inert solvent system. researchgate.netcdnsciencepub.com |
| Use of High-Purity Starting Material | Minimizes initial impurity load | Reduces the burden on subsequent purification steps. |
Table 2: Strategies for Enhancing the Purity of this compound.
Reaction Chemistry and Mechanistic Investigations of 2 3 Fluorophenoxy Acetyl Chloride
Nucleophilic Acylation Reactions
2-(3-Fluorophenoxy)acetyl chloride readily undergoes acylation reactions with a variety of nucleophiles, leading to the formation of new functional groups by replacing the chlorine atom.
Reactions with Oxygen-Containing Nucleophiles
Oxygen-containing nucleophiles, such as alcohols, water, and phenols, react with this compound to form esters, carboxylic acids, and other derivatives. These reactions are typically vigorous and proceed via a nucleophilic addition-elimination mechanism. crunchchemistry.co.ukchemguide.co.uk
The reaction of this compound with alcohols is an efficient method for the synthesis of the corresponding esters. This reaction is typically rapid and highly exothermic, often occurring instantly upon mixing at room temperature. libretexts.orgchemguide.co.uk The process involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a hydrogen chloride (HCl) molecule, resulting in the formation of the ester. libretexts.orgchemguide.co.uk To drive the reaction to completion and neutralize the HCl byproduct, a weak base such as pyridine (B92270) or triethylamine (B128534) is often employed. crunchchemistry.co.ukasianpubs.org
The general reaction can be represented as:
This compound + Alcohol → 2-(3-Fluorophenoxy)acetate Ester + Hydrogen Chloride
A key advantage of using an acyl chloride for esterification over the direct reaction of a carboxylic acid with an alcohol is that the reaction is not reversible, leading to higher yields of the ester product. chemguide.co.uk
Table 1: Esterification of this compound with Various Alcohols
| Alcohol | Product | Reaction Conditions |
| Methanol | Methyl 2-(3-fluorophenoxy)acetate | Room temperature, often in the presence of a base like pyridine. |
| Ethanol | Ethyl 2-(3-fluorophenoxy)acetate | Vigorous reaction at room temperature. libretexts.orgchemguide.co.uk |
| Isopropanol | Isopropyl 2-(3-fluorophenoxy)acetate | Room temperature, may require a non-nucleophilic base. |
This table is illustrative and based on the general reactivity of acyl chlorides.
This compound reacts vigorously with water in a hydrolysis reaction to yield 2-(3-fluorophenoxy)acetic acid and hydrogen chloride. chemguide.co.uk This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. docbrown.info The reaction is typically rapid at room temperature. chemguide.co.uk
The mechanism involves the attack of a water molecule on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. A final deprotonation step, often by another water molecule, yields the carboxylic acid. docbrown.info
This compound + Water → 2-(3-Fluorophenoxy)acetic acid + Hydrogen Chloride
This reaction underscores the need for anhydrous (water-free) conditions when handling and storing this compound to prevent its degradation. crunchchemistry.co.uk
Similar to alcohols, phenols can react with this compound to form the corresponding phenyl esters. The reaction proceeds through the same nucleophilic addition-elimination pathway. chemguide.co.uk However, the reaction with phenols is generally less vigorous than with alcohols because the hydroxyl group of a phenol (B47542) is less nucleophilic due to the delocalization of the oxygen's lone pair of electrons into the aromatic ring. chemguide.co.uk
The reaction involves the acylation of the phenolic hydroxyl group. chemguide.co.uk
This compound + Phenol → Phenyl 2-(3-fluorophenoxy)acetate + Hydrogen Chloride
The reactivity can be influenced by substituents on the phenol. Electron-donating groups on the phenol ring can increase the nucleophilicity of the hydroxyl group and accelerate the reaction, while electron-withdrawing groups have the opposite effect. The use of a base is also common in these reactions to facilitate the deprotonation of the phenol. researchgate.net
This compound can react with a carboxylic acid or its carboxylate salt to form a mixed anhydride. pressbooks.publibretexts.org This reaction is another example of nucleophilic acyl substitution, where the oxygen of the carboxylic acid or carboxylate attacks the carbonyl carbon of the acyl chloride. libretexts.org
When reacting with a carboxylic acid, a base like pyridine is typically used to neutralize the HCl byproduct. pressbooks.pub
This compound + Carboxylic Acid → 2-(3-Fluorophenoxy)acetic Anhydride + Hydrogen Chloride
Alternatively, using the sodium salt of a carboxylic acid (a carboxylate) provides a more nucleophilic species and avoids the generation of HCl. pressbooks.pub
This compound + Sodium Carboxylate → 2-(3-Fluorophenoxy)acetic Anhydride + Sodium Chloride
Reactions with Nitrogen-Containing Nucleophiles
Nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary amines, react readily with this compound to form amides. chemguide.co.uk These reactions are generally vigorous and proceed via the nucleophilic addition-elimination mechanism. savemyexams.com
Reaction with Ammonia:
This compound + 2 NH₃ → 2-(3-Fluorophenoxy)acetamide + NH₄Cl
Reaction with a Primary Amine:
This compound + 2 RNH₂ → N-alkyl-2-(3-fluorophenoxy)acetamide + RNH₃Cl
The product of the reaction with a primary amine is a secondary amide, also known as an N-substituted amide. docbrown.info
Table 2: Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile | Product | Byproduct |
| Ammonia (NH₃) | 2-(3-Fluorophenoxy)acetamide | Ammonium chloride (NH₄Cl) |
| Methylamine (CH₃NH₂) | N-Methyl-2-(3-fluorophenoxy)acetamide | Methylammonium chloride (CH₃NH₃Cl) |
| Aniline (C₆H₅NH₂) | N-Phenyl-2-(3-fluorophenoxy)acetamide | Phenylammonium chloride (C₆H₅NH₃Cl) |
This table is illustrative and based on the general reactivity of acyl chlorides with nitrogen-containing nucleophiles. chemguide.co.ukdocbrown.info
Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)
This compound reacts with thiols to form thioesters. chemistrysteps.com This reaction is analogous to the formation of esters from alcohols. The thiol, acting as a nucleophile, attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride and the formation of a thioester linkage. chemistrysteps.com Thioesters are important compounds in organic synthesis and are known for their unique reactivity. sioc-journal.cn For example, the reaction of acetyl chloride with 2-(diethylamino)ethane-1-thiol in trifluoroacetic acid yields the corresponding thioester. rsc.org While a specific example with this compound is not detailed in the provided results, the general reactivity of acyl chlorides with thiols suggests this reaction is feasible. chemistrysteps.com
Electrophilic Aromatic Substitution Reactions
Friedel-Crafts Acylation with Aromatic Substratessigmaaldrich.comorganic-chemistry.org
Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions, enabling the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgwikipedia.org In the context of this compound, this reaction would involve its treatment with an aromatic compound in the presence of a Lewis acid catalyst to produce an aryl ketone featuring the 2-(3-fluorophenoxy)ethylcarbonyl moiety. The general transformation is a robust method for creating carbon-carbon bonds with aromatic systems. organic-chemistry.org
The mechanism of Friedel-Crafts acylation using this compound follows a well-established pathway for electrophilic aromatic substitution. The reaction is initiated by the activation of the acyl chloride by a Lewis acid catalyst. masterorganicchemistry.com
The key steps are:
Formation of the Acylium Ion: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound. This coordination weakens the carbon-chlorine bond, facilitating its cleavage. The departure of the chloride, which forms a complex with the Lewis acid (e.g., AlCl₄⁻), results in the formation of a resonance-stabilized electrophile known as the acylium ion. sigmaaldrich.combyjus.com This ion, [2-(3-fluorophenoxy)acetyl]⁺, is the active electrophile in the reaction.
Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate, often referred to as an arenium ion or sigma complex. byjus.com
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom that formed the new bond with the acyl group. wikipedia.org The electrons from the carbon-hydrogen bond move back into the ring, restoring its aromaticity and yielding the final aryl ketone product. The Lewis acid catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as the product ketone can form a complex with the catalyst. wikipedia.org
The position at which the 2-(3-fluorophenoxy)acetyl group attaches to the aromatic substrate is governed by the nature of the substituents already present on the aromatic ring. This regioselectivity is a critical consideration in synthesis design.
Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy, amino groups) on the aromatic ring increase its nucleophilicity and direct the incoming electrophile (the acylium ion) primarily to the ortho and para positions. This is due to the stabilization of the positive charge in the arenium ion intermediate through resonance or inductive effects.
Deactivating Groups: Electron-withdrawing groups (e.g., nitro, cyano, carbonyl groups) decrease the ring's reactivity towards electrophilic attack. They direct the incoming acyl group to the meta position, as this position is less destabilized in the arenium ion intermediate compared to the ortho and para positions.
Halogens: Halogens are a unique case; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because their lone pairs can stabilize the arenium ion intermediate through resonance.
The table below summarizes the directing effects of common substituents on the aromatic substrate in a Friedel-Crafts acylation reaction.
| Substituent on Aromatic Ring | Type of Group | Directing Effect | Reactivity Effect |
| -OH, -NH₂, -OR | Activating | ortho, para | Strongly Activating |
| -R (Alkyl) | Activating | ortho, para | Activating |
| -F, -Cl, -Br, -I | Deactivating | ortho, para | Deactivating |
| -CHO, -COR, -CO₂R | Deactivating | meta | Deactivating |
| -CN, -SO₃H, -NO₂ | Deactivating | meta | Strongly Deactivating |
Lewis acid catalysts are indispensable in Friedel-Crafts acylation. iitk.ac.in Their primary function is to activate the acyl chloride, transforming it into a much more potent electrophile. masterorganicchemistry.com
Generation of the Electrophile: As previously mentioned, the Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) coordinates with the halogen of the acyl chloride. masterorganicchemistry.comiitk.ac.in This polarization and eventual cleavage of the C-Cl bond generates the highly reactive acylium ion. sigmaaldrich.com Without the Lewis acid, the acyl chloride is not electrophilic enough to react with the stable aromatic ring.
Stoichiometry: In Friedel-Crafts acylation, the Lewis acid is often required in stoichiometric amounts or even in excess. wikipedia.org This is because the product of the reaction, an aryl ketone, is itself a Lewis base and can form a stable complex with the Lewis acid catalyst. This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. An aqueous workup is necessary to break this complex and isolate the ketone product. wikipedia.org
Advanced Catalysis in Reactions of this compound
While classic Lewis acids are effective, modern synthetic chemistry often seeks milder, more selective, and more sustainable catalytic systems. Research into advanced catalysis explores the use of transition metals and organocatalysts for reactions involving acyl chlorides like this compound.
Transition Metal Catalysis for Functionalization
Transition metal catalysis offers a vast toolkit for forming new bonds and functionalizing molecules under conditions that are often milder than traditional methods. sioc-journal.cnnih.gov For a reactant like this compound, transition metal catalysts, particularly those based on palladium, could be employed in various cross-coupling reactions. Although specific studies detailing the use of this compound in this context are not widely documented, its structure allows for hypothetical applications in reactions such as:
Decarbonylative Coupling: Palladium catalysts are known to mediate the coupling of acyl chlorides with organometallic reagents (e.g., organostannanes in Stille coupling or organoborons in Suzuki coupling) where the carbonyl group is lost as carbon monoxide. This would provide a pathway to connect the 2-(3-fluorophenoxy)methyl group to various organic fragments.
C-H Functionalization: Modern transition-metal-catalyzed reactions have enabled the direct functionalization of C-H bonds. nih.govresearchgate.net A plausible, though advanced, synthetic route could involve the directed acylation of a C-H bond using this compound, potentially offering higher regioselectivity and functional group tolerance compared to classical Friedel-Crafts conditions.
Organocatalytic Applications in Acylation
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of metals. This field has grown rapidly, providing green and often highly enantioselective alternatives to traditional catalysis. For the acylation of nucleophiles with this compound, several organocatalytic strategies could be envisioned.
One prominent example is the use of chiral amines or phosphines as nucleophilic catalysts. A well-known example involves 4-(dimethylamino)pyridine (DMAP) or its chiral analogues. The mechanism typically proceeds as follows:
The organocatalyst, being a strong nucleophile, attacks the carbonyl carbon of this compound, displacing the chloride ion.
This forms a highly reactive acylated catalyst intermediate (e.g., a 2-(3-fluorophenoxy)acetylpyridinium ion). This intermediate is significantly more electrophilic than the starting acyl chloride.
A less reactive nucleophile (such as an alcohol) can then attack this activated intermediate, leading to the acylated product and regenerating the organocatalyst.
If a chiral organocatalyst is used in this process, it can enable the enantioselective acylation of prochiral or racemic nucleophiles, a powerful tool in asymmetric synthesis. For instance, quinine-derived organocatalysts have been successfully used in cascade reactions involving acylation steps. nih.gov
Detailed Mechanistic Elucidation
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound in chemical transformations are significantly governed by the electronic properties of the fluorine substituent on the phenyl ring. Substituents alter the electron density distribution within the molecule, influencing the electrophilicity of the acyl chloride carbonyl carbon and the reactivity of the aromatic ring itself. These effects can be broadly categorized into inductive and resonance effects, which collectively determine the reaction outcomes. ucsb.eduucalgary.ca
The fluorine atom at the meta-position of the phenoxy group primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. ucsb.edu This effect decreases the electron density on the phenoxy oxygen and, by extension, on the carbonyl carbon of the acetyl chloride moiety, making it more electrophilic and thus more reactive toward nucleophiles. ucalgary.ca Unlike substituents at the ortho or para positions, a meta-substituent has a negligible resonance effect (+R) on the ether oxygen, meaning its electronic influence is dominated by induction. ucsb.edu This heightened electrophilicity makes this compound a potent acylating agent in reactions such as esterifications and amidations. mdpi.comsavemyexams.com
A notable example of substituent effects is observed in the intramolecular and intermolecular reactions of substituted phenoxyacetyl chlorides when treated with a Lewis acid like aluminium chloride. rsc.org The reaction can proceed via several pathways, including intramolecular acylation (cyclization) to form a benzofuranone, intermolecular acylation of a solvent molecule like benzene (B151609), or decarbonylation followed by alkylation. rsc.org The nature of the substituent on the aromatic ring plays a crucial role in directing the reaction toward one of these pathways.
Electron-withdrawing substituents, such as halogens, tend to favor intermolecular acylation over cyclization or decarbonylation. rsc.org In the case of this compound, the strong inductive effect of the meta-fluorine atom deactivates the aromatic ring towards intramolecular electrophilic attack, thereby suppressing the formation of the corresponding benzofuranone. Instead, the enhanced electrophilicity of the acylium ion intermediate favors attack by an external nucleophile. For instance, in a benzene solvent, the major product would likely be the corresponding 2-(3-fluorophenoxy)acetophenone.
Research on various substituted phenoxyacetyl chlorides has provided insight into these selectivity patterns. While electron-releasing groups (e.g., alkyl groups) promote cyclization to benzofuranones, electron-attracting groups lead to a higher proportion of intermolecular acylation products. rsc.orgrsc.org For example, studies on chlorophenoxyacetyl chlorides showed that while some cyclization occurs, the 2-aryloxyacetophenone is a major product. rsc.org
The influence of substituents is also evident in other reactions. In the acylation of α-hydroxyphosphonates, it was noted that the nature of the substituent on the aromatic ring of phenoxyacetyl chloride derivatives had a significant impact on the reaction, with electron-withdrawing groups facilitating certain transformations. mdpi.com
The table below illustrates the general trend of product distribution in the reaction of substituted phenoxyacetyl chlorides with aluminium chloride in benzene, based on the electronic nature of the substituent.
| Substituent (R) on Phenoxyacetyl Chloride | Electronic Effect | Predominant Reaction Pathway(s) | Major Product Type(s) |
| Electron-Donating (e.g., -CH₃, -OCH₃) | +I, +R | Intramolecular Acylation (Cyclization), Decarbonylation | Benzofuran-3(2H)-ones, Alkylation Products |
| No Substituent (-H) | Neutral | Mixed Pathways | Benzofuran-3(2H)-one, 2-Phenoxyacetophenone |
| Electron-Withdrawing (e.g., -Cl, -F) | -I, (+R weak or absent) | Intermolecular Acylation | 2-Aryloxyacetophenones |
This table is a generalized representation based on findings from studies on substituted phenoxyacetyl chlorides. rsc.orgrsc.org
Applications of 2 3 Fluorophenoxy Acetyl Chloride in Complex Organic Synthesis
Building Block in Heterocyclic Chemistry
The inherent reactivity of 2-(3-fluorophenoxy)acetyl chloride makes it an ideal precursor for introducing the 3-fluorophenoxyacetyl moiety into various molecular architectures. This substituent can significantly influence the biological activity of the resulting heterocyclic compounds.
The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound has proven to be a valuable tool in this endeavor. Its reactions with various nitrogen-based nucleophiles pave the way for the synthesis of a range of heterocyclic derivatives.
Azetidin-2-ones, commonly known as β-lactams, are a class of four-membered cyclic amides that form the core structure of many important antibiotics. The Staudinger cycloaddition is a classical and effective method for the synthesis of these rings. This reaction involves the [2+2] cycloaddition of a ketene (B1206846), generated in situ from an acyl chloride, with an imine.
In this context, this compound can be reacted with a suitable imine in the presence of a base, such as triethylamine (B128534), to yield the corresponding N-substituted-3-(3-fluorophenoxy)azetidin-2-one. The reaction proceeds through the formation of a ketene intermediate, which then undergoes cycloaddition with the C=N bond of the imine. The general scheme for this synthesis is depicted below.
Scheme 1: General synthesis of azetidinone derivatives from this compound.
Detailed research has demonstrated the successful synthesis of various azetidinone derivatives using this methodology. The reaction conditions and resulting products are summarized in the following table.
| Imine Reactant | Base | Solvent | Reaction Conditions | Product | Reference |
| Schiff bases of aromatic amines | Triethylamine | 1,4-Dioxane | Cooled, stirred, then refluxed | 1-Aryl-3-chloro-4-substituted-azetidin-2-ones | researchgate.net |
| Schiff bases of 2-α(phenylacetyl) benzohydrazide | Triethylamine | DMF | Microwave irradiation | 2-Azetidinone derivatives of 2-α(phenylacetyl) benzohydrazide | ijsrst.com |
| N'-arylidene acetohydrazide derivatives | Triethylamine | Not specified | Conventional heating or microwave irradiation | 1-Acetamido-3-chloro-2-azetidinones | researchgate.net |
This table showcases the versatility of the cycloaddition reaction in creating a library of azetidinone compounds with potential biological activities.
Pyridazinone scaffolds are present in a wide array of biologically active molecules, exhibiting properties such as cardiotonic, anti-inflammatory, and anticancer activities. ijpcbs.comresearchgate.netijper.org While the direct cyclization to form the pyridazinone ring may not always involve this compound, this reagent can be used to introduce the 3-fluorophenoxyacetyl group onto a pre-formed pyridazinone nucleus, thereby modifying its biological profile. For instance, 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone can be N-alkylated with an appropriate haloacetyl derivative, which can be conceptually linked back to the reactivity of acyl chlorides. A key intermediate, 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide, is synthesized and subsequently reacted with various aldehydes to form benzalhydrazone derivatives. jchemrev.com
The synthesis of substituted pyridazinones often begins with the cyclocondensation of a β-aroylpropionic acid derivative with a hydrazine (B178648). researchgate.net The resulting pyridazinone can then undergo further functionalization.
| Starting Material | Reagent | Product | Reference |
| 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide | Appropriate benzaldehyde | Benzalhydrazone derivatives of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | jchemrev.com |
| 4-anthracen-9-yl-4-oxo-but-2-enoic acid | Indole, then hydrazine hydrate | 6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one | researchgate.net |
This table illustrates synthetic pathways towards functionalized pyridazinone derivatives.
Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. They are of significant interest in medicinal chemistry due to their diverse pharmacological activities. One common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. This compound can be a precursor in the synthesis of the required acylthiosemicarbazide. The acyl chloride reacts with thiosemicarbazide to form N-[2-(3-fluorophenoxy)acetyl]thiosemicarbazide, which can then be cyclized under acidic or basic conditions to yield the corresponding 2-amino-5-[(3-fluorophenoxy)methyl]-1,3,4-thiadiazole.
Alternatively, this compound can be used to acylate a pre-formed aminothiadiazole, leading to derivatives with potential biological applications.
| Starting Material | Reagent(s) | Product | Reference |
| 5-methyl/ethylthio-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride, then piperazine (B1678402) derivatives | 2-(4-Substituepiperazin-1-yl)-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide | pku.edu.cn |
| Thiosemicarbazide | Acyl chloride, then cyclization | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |
| Acyl thiosemicarbazide derivatives | Alkaline or acidic media | Derivatives of 1,2,4-triazole-3-thione and 1,3,4-thiadiazole | ucsb.edu |
This table outlines synthetic strategies for obtaining thiadiazole derivatives, highlighting the role of acyl chlorides as key intermediates.
Pyrazolone (B3327878), or pyrazolin-5-one, is a five-membered heterocyclic ring system that is a core component of many pharmaceutical agents with analgesic, anti-inflammatory, and antimicrobial properties. researchgate.net The classical synthesis of pyrazolones involves the condensation of a hydrazine with a β-ketoester. researchgate.net
While this compound is not directly used in the initial ring formation, it can be employed to acylate a pyrazolone ring, or its precursor, 2-(3-fluorophenoxy)acetohydrazide (B2664687), can be used as the hydrazine component in the condensation reaction with a suitable β-dicarbonyl compound. This would lead to N-substituted pyrazolinone derivatives carrying the 3-fluorophenoxy moiety. For example, the reaction of 2-(3-fluorophenoxy)acetohydrazide with ethyl acetoacetate (B1235776) would yield 1-[2-(3-fluorophenoxy)acetyl]-3-methyl-1H-pyrazol-5(4H)-one.
| Hydrazine Component | β-Dicarbonyl Component | Product | Reference |
| Hydrazines | β-ketoester compounds | Pyrazolones | researchgate.net |
| Pyrazole-1-carbothiohydrazide | Diazonium salts or aldehydes | Hydrazones which can lead to pyrazole (B372694) derivatives | nih.gov |
This table depicts the general approach to pyrazolinone synthesis, a framework into which this compound derivatives can be incorporated.
The utility of this compound extends to the synthesis of oxygen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. nih.gov The acyl chloride can participate in reactions leading to the formation of rings such as oxadiazoles, furanones, and lactones.
A significant pathway to oxygen-containing heterocycles involves the conversion of this compound into its corresponding hydrazide, 2-(3-fluorophenoxy)acetohydrazide. This hydrazide is a versatile intermediate for the synthesis of 1,3,4-oxadiazoles. The oxidative cyclization of N-acylhydrazones, formed from the condensation of the hydrazide with aldehydes, is a common method. rasayanjournal.co.in Another prominent route is the cyclodehydration of 1,2-diacylhydrazines, which can be formed by reacting the hydrazide with another acyl chloride. researchgate.net For instance, reacting 2-(3-fluorophenoxy)acetohydrazide with another acid chloride in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride can yield unsymmetrically substituted 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.comyoutube.com
Furthermore, intramolecular cyclization reactions involving derivatives of 2-(3-fluorophenoxy)acetic acid can lead to the formation of lactones. For example, the intramolecular esterification of a γ-hydroxy or δ-hydroxy carboxylic acid derivative, which can be synthesized from precursors related to 2-(3-fluorophenoxy)acetic acid, can yield γ- or δ-lactones, respectively. organic-chemistry.orgorganic-chemistry.org
The synthesis of furanone derivatives can also be envisioned through reactions involving this compound. For example, its reaction with an enolate of a β-keto ester could potentially lead to a diketoester intermediate that, upon cyclization, could form a furanone ring system. researchgate.netpharmatutor.org
| Heterocyclic System | Synthetic Approach | Key Intermediates | Reference |
| 1,3,4-Oxadiazole | Oxidative cyclization of N-acylhydrazones | 2-(3-Fluorophenoxy)acetohydrazide, N-acylhydrazones | rasayanjournal.co.in |
| 1,3,4-Oxadiazole | Cyclodehydration of 1,2-diacylhydrazines | 2-(3-Fluorophenoxy)acetohydrazide, 1,2-diacylhydrazines | researchgate.netyoutube.com |
| Lactones | Intramolecular esterification | γ- or δ-hydroxy carboxylic acid derivatives | organic-chemistry.orgorganic-chemistry.org |
| Furanones | Reaction with enolates and subsequent cyclization | Diketoester intermediates | researchgate.netpharmatutor.org |
This table summarizes the synthetic routes to various oxygen-containing heterocycles where this compound or its derivatives serve as crucial starting materials.
Synthesis of Barbituric Acid Derivatives
While direct synthesis of barbituric acid itself does not involve this compound, this acyl chloride is a key reagent for the C-acylation of pre-formed barbituric acid scaffolds to produce 5-acylbarbituric acid derivatives. These derivatives are of significant interest, particularly in the agrochemical field for the development of novel herbicides.
The general synthetic strategy involves the reaction of a barbituric acid derivative, such as 1,3-dimethylbarbituric acid, with a substituted phenoxyacetyl chloride. In a typical procedure, the barbituric acid is dissolved in a suitable solvent like dichloromethane, and then the acyl chloride, in this case, this compound, is added along with a base like triethylamine at a controlled temperature. google.com The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the C-C bond at the 5-position of the barbituric ring. google.com
This reaction leads to the formation of β-triketone structures, which are known to be effective inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. google.comnewdrugapprovals.org Research has shown that various substitutions on the phenoxy ring significantly influence the herbicidal activity of the final compound. google.com For instance, studies on analogous compounds have demonstrated excellent herbicidal activity against a range of weeds. google.comnewdrugapprovals.org
Table 1: Synthesis of 5-Acylbarbituric Acid Derivatives via Acylation
| Reactant 1 | Reactant 2 (Acyl Chloride) | Base/Solvent | Product Type | Application | Source(s) |
| 1,3-Dimethylbarbituric Acid | 2-(Phenoxy)acetyl Chloride Analogues | Triethylamine/CH₂Cl₂ | 5-(2-Phenoxy-1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6-trione | Herbicidal Agents | google.com |
| 1,3-Dimethylbarbituric Acid | 2-(2,4-Dichlorophenoxy)acetyl chloride | Triethylamine/CH₂Cl₂ | 5-(2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6-trione | Herbicidal Agents | google.com |
| 1,3-Dimethylbarbituric Acid | 2-(2-Chloro-4-fluorophenoxy)acetyl chloride | Triethylamine/CH₂Cl₂ | 5-(2-(2-Chloro-4-fluorophenoxy)-1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6-trione | Herbicidal Agents | google.comnewdrugapprovals.org |
Intermediate in the Synthesis of Advanced Chemical Building Blocks
The reactivity of the acyl chloride group makes this compound an excellent intermediate for constructing more elaborate molecules. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively. researchgate.netmdpi.com
Preparation of Polyfunctionalized Organic Molecules
This compound is utilized as a key building block in multi-step syntheses to create complex, polyfunctionalized molecules. A common strategy involves first preparing the acyl chloride from its corresponding carboxylic acid, 2-(3-fluorophenoxy)acetic acid, often using reagents like oxalyl chloride or thionyl chloride with a catalytic amount of DMF. nih.govnih.gov
Once formed, the acyl chloride can be reacted with other complex molecular fragments. For example, it has been used in the synthesis of analogues of ISRIB (Integrated Stress Response Inhibitor), a molecule known for its ability to enhance protein synthesis. In this context, an acid chloride like 2-(4-chloro-3-fluorophenoxy)acetyl chloride is reacted with an amine-containing fragment in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to form a stable amide linkage. nih.gov This reaction demonstrates the role of the acyl chloride in linking distinct, functionalized parts of a molecule together, a crucial step in building compounds with specific biological activities.
Introduction of Fluorine Atoms via Fluoroacylation Pathways
The term fluoroacylation, in this context, refers to the introduction of the fluorine-containing 2-(3-fluorophenoxy)acetyl group into a target molecule. This is a valuable strategy in medicinal and agrochemical chemistry, as the incorporation of fluorine can significantly alter a molecule's properties, such as metabolic stability, binding affinity, and lipophilicity. organic-chemistry.org
This compound serves as a direct reagent for these fluoroacylation reactions. The process involves the reaction of the acyl chloride with a nucleophilic site (typically an amine) on the target scaffold. This has been demonstrated in the synthesis of novel N-acylthiourea derivatives with potential herbicidal activity. nih.gov In this synthesis, the analogous o-fluorophenoxyacetyl chloride is first converted to an isothiocyanate, which then reacts with various aminopyrimidines to yield the final N-(o-fluorophenoxyacetyl)thiourea derivatives. nih.gov This pathway effectively installs the fluorinated phenoxyacetyl moiety onto a heterocyclic core, a common strategy in the design of bioactive compounds.
Precursors for Chiral Syntheses
Acyl chlorides are fundamental reagents in chiral synthesis, primarily used to resolve racemic mixtures or to serve as electrophiles in enantioselective reactions. This compound is a suitable precursor for such transformations. A standard method for resolving a racemic mixture of a chiral alcohol or amine involves reacting it with an achiral acyl chloride. This reaction forms a mixture of diastereomeric esters or amides, which, due to their different physical properties, can often be separated by chromatography or crystallization. rsc.org
Alternatively, this compound can be reacted with a chiral alcohol or amine in an enantioselective fashion, often facilitated by a chiral catalyst, to produce an enantioenriched ester or amide. unirioja.es While specific examples detailing the use of this compound in published asymmetric syntheses are not prominent, its reactivity profile is analogous to other acyl chlorides widely used for these applications. unirioja.es For instance, the acylation of chiral alcohols is a well-established method for determining enantiomeric purity via chiral gas chromatography, a process for which this acyl chloride is well-suited. rsc.org
Role in the Development of Agrochemical Precursors
The 2-(phenoxy)acetic acid scaffold is a well-known structural motif in herbicides, with 2,4-D (2,4-dichlorophenoxyacetic acid) being a famous example. By modifying this basic structure, for instance by introducing a fluorine atom, chemists aim to discover new agrochemicals with improved properties, such as higher efficacy, better crop selectivity, or a different spectrum of weed control. This compound is a direct precursor to compounds containing this fluorinated phenoxyacetic acid moiety.
Herbicidal Compound Scaffold Construction
This compound is a valuable reagent for constructing potential herbicidal compounds by attaching the 2-(3-fluorophenoxy)acetyl group to various chemical scaffolds known to exhibit biological activity. As discussed previously, its reaction with barbituric acid derivatives creates compounds with a β-triketone structure, a known herbicidal pharmacophore that targets the HPPD enzyme. google.comnewdrugapprovals.org
Similarly, this acyl chloride can be used to build other classes of potential herbicides. Research into N-acylthiourea derivatives has shown that combining a fluorophenoxyacetic acid group with a pyrimidine (B1678525) ring can lead to compounds with herbicidal effects. nih.gov The synthesis involves reacting the corresponding acyl chloride with an aminopyrimidine to form an acylthiourea linkage. These studies highlight how this compound is used to systematically build and test new molecular architectures in the search for novel and effective agrochemicals. nih.gov
Pesticidal Agent Synthesis
In the field of agrochemicals, reactive intermediates like acyl chlorides are crucial for the synthesis of new, effective pesticidal agents, including herbicides and insecticides. ontosight.ai The synthesis of such complex molecules often involves the sequential addition of different chemical functionalities. This compound serves as a key precursor, enabling the incorporation of the fluorophenoxy group, a structural feature present in many biologically active compounds. Its utility lies in its ability to react with various nucleophiles to form larger, more complex structures intended for agrochemical applications. Halogenated aromatic compounds, in general, are researched for their potential use in agrochemicals, making this acetyl chloride a relevant intermediate in this area of development.
Modulators of Plant Pathways
The synthesis of molecules that can modulate biological pathways is a significant area of research. While direct studies on this compound's role in plant-specific pathway modulators are not prevalent, structurally related compounds are subjects of major research in pathway modulation. For instance, derivatives containing the chloro-fluoro-phenoxy acetyl structure have been investigated as modulators of the integrated stress response (ISR). google.comgoogle.com The ISR is a critical signaling network that allows cells to respond to various environmental stresses. google.com
A key component of this pathway is the eukaryotic initiation factor 2 (eIF2), which, when phosphorylated, inhibits its own guanine (B1146940) nucleotide exchange factor, eIF2B, thereby reducing protein synthesis. google.comgoogle.com Small molecules containing a phenoxy-acetyl scaffold have been shown to modulate eIF2B activity, thus attenuating the ISR. google.comgoogle.com this compound serves as a critical synthetic reagent that allows for the precise introduction of the 2-(3-fluorophenoxy)acetyl group into larger, more complex molecules being tested for such modulatory activity.
Contributions to Material Science Precursor Synthesis
The high reactivity of the acetyl chloride functional group makes this compound a valuable component in the synthesis of precursors for material science. metoree.com Its ability to readily undergo acylation reactions allows for the chemical modification of various substrates to create new materials with tailored properties.
Polymer Monomer Derivatization
Derivatization is a process of chemically modifying a compound to enhance its properties or enable it to be analyzed more effectively. osti.gov In polymer science, the derivatization of monomers prior to polymerization is a key strategy for developing new materials. This compound can be used as an acylating agent to modify monomers containing nucleophilic groups such as hydroxyl (-OH) or amino (-NH2) groups.
This reaction attaches the 2-(3-fluorophenoxy) group to the monomer. Incorporating this specific group can alter the final polymer's characteristics, such as its thermal stability, solubility, optical clarity, or refractive index. This targeted modification allows for the fine-tuning of material properties for specific applications. The general principle of using acyl chlorides for such derivatization is a well-established synthetic strategy. osti.gov
Specialty Chemical Precursor Production
Specialty chemicals are high-value compounds produced in lower volumes for specific, performance-enhancing applications. Acyl chlorides are widely used as intermediates in the production of these chemicals. metoree.comontosight.ai this compound functions as a precursor for a variety of specialty chemicals by providing the 3-fluorophenoxyacetyl structural unit. This building block can be incorporated into molecules designed for use in pharmaceuticals, electronics, or as advanced research chemicals, where specific functionalities are required for performance.
Advanced Spectroscopic and Structural Characterization of 2 3 Fluorophenoxy Acetyl Chloride Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for the structural analysis of organic compounds in solution. By examining the magnetic properties of atomic nuclei, a detailed molecular picture can be constructed.
High-Resolution ¹H and ¹³C NMR for Structural Confirmation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of 2-(3-fluorophenoxy)acetyl derivatives. znaturforsch.com
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For a typical derivative, such as an N-substituted amide of 2-(3-fluorophenoxy)acetic acid, distinct signals are expected for the aromatic protons of the 3-fluorophenoxy group, the methylene (B1212753) protons of the acetyl moiety, and the protons of the N-substituent. The fluorine atom at the meta-position influences the chemical shifts and coupling patterns of the aromatic protons, leading to complex multiplets. The methylene protons typically appear as a singlet, unless adjacent to a chiral center.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For a derivative like N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide, distinct resonances are observed for the carbonyl carbon, the carbons of the two aromatic rings, the methylene carbon, and any substituent carbons. The carbon directly bonded to the fluorine atom exhibits a large one-bond coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine and the ether oxygen.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a 2-(3-Fluorophenoxy)acetamide Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity/Coupling |
| Aromatic CH (ortho to -O-) | ~6.8 - 7.0 | ~103 - 115 | Multiplet |
| Aromatic CH (para to -O-) | ~6.8 - 7.0 | ~108 - 112 | Multiplet |
| Aromatic CH (ortho to -F) | ~7.3 - 7.4 | ~111 - 115 | Multiplet |
| Aromatic C-F | - | ~162 - 165 | Doublet (¹JCF ≈ 245 Hz) |
| Aromatic C-O | - | ~159 - 160 | Doublet (³JCF ≈ 10 Hz) |
| Methylene (-O-CH₂-C=O) | ~4.7 | ~67 - 69 | Singlet |
| Carbonyl (C=O) | - | ~168 - 170 | Singlet |
Note: The chemical shift values are approximate and can vary depending on the solvent and the specific nature of the N-substituent.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and mapping the covalent framework of the molecule. uvic.calibretexts.orgnih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. science.gov Cross-peaks in a COSY spectrum connect coupled protons. For a 2-(3-fluorophenoxy)acetyl derivative, COSY would confirm the coupling between the protons on the fluorophenyl ring. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). libretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, greatly facilitating the assignment of the ¹³C spectrum. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by revealing longer-range couplings between protons and carbons (typically over two to four bonds). libretexts.org For instance, a cross-peak between the methylene protons (-OCH₂-) and the carbonyl carbon (C=O) would confirm their connectivity. Similarly, correlations from the methylene protons to the aromatic carbons of the phenoxy ring would establish the ether linkage. nih.gov
Variable-Temperature NMR Studies for Conformational Analysis and Rotameric Equilibria
Molecules containing amide bonds, such as the amide derivatives of 2-(3-fluorophenoxy)acetyl chloride, can exhibit restricted rotation around the C-N bond at room temperature. This can lead to the observation of two distinct sets of NMR signals for the atoms near the amide linkage, a phenomenon known as rotamerism.
Variable-temperature (VT) NMR is a powerful technique to study such dynamic processes. rsc.orgox.ac.uk By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. nih.gov At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each rotamer are observed. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two signals broaden and merge into a single, averaged signal. nih.gov By analyzing the spectra at different temperatures, it is possible to determine the energy barrier to rotation and the thermodynamic parameters of the conformational equilibrium.
Fluorine NMR (¹⁹F NMR) for Detailed Fluorine Environment Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. man.ac.uk The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. The chemical shift range of ¹⁹F is much wider than for ¹H, providing excellent signal dispersion. rsc.org
For a 2-(3-fluorophenoxy)acetyl derivative, the ¹⁹F NMR spectrum will typically show a single signal for the fluorine atom on the phenyl ring. The precise chemical shift of this signal is sensitive to the electronic environment and can be influenced by the nature of the substituent on the acetyl group. researchgate.netsigmaaldrich.com Furthermore, the fluorine signal will exhibit coupling to nearby protons (H-F coupling), resulting in a multiplet structure that can provide additional structural confirmation. Analysis of the ¹⁹F NMR spectrum is a direct way to confirm the presence and electronic environment of the fluorine atom within the molecule. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular formula, of a molecule by measuring the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. nih.govchimia.ch Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula. mdpi.com
For a derivative of this compound, HRMS would be used to confirm the molecular ion peak and its exact mass. For example, the fragmentation of an amide derivative in the mass spectrometer would likely involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the 3-fluorophenoxyacetyl moiety and the amine portion. The exact masses of these fragments, as determined by HRMS, provide further structural evidence.
Interactive Data Table: Predicted HRMS Fragments for a Hypothetical 2-(3-Fluorophenoxy)acetamide
| Fragment Structure | Chemical Formula | Predicted Exact Mass (m/z) |
| [M]⁺ (Molecular Ion) | C₈H₈FNO₂ | 169.0536 |
| [M - NH₂]⁺ | C₈H₆FO₂ | 153.0352 |
| [3-fluorophenoxy]⁺ | C₆H₄FO | 111.0246 |
| [C₂H₂O]⁺ (ketene) | C₂H₂O | 42.0106 |
Note: These are predicted values for the simple acetamide. The observed fragments and their abundances will depend on the specific derivative and the ionization technique used.
Fragmentation Pathway Analysis for Structural Elucidation
Mass spectrometry is a powerful tool for structural elucidation, providing information on the molecular weight and fragmentation pattern of a compound. For derivatives of this compound, such as amides or esters formed from its reaction, specific cleavage patterns are anticipated upon electron ionization.
The initial event is the formation of a molecular ion (M⁺˙), which then undergoes fragmentation. Common fragmentation pathways for phenoxyacetyl derivatives include:
Alpha-Cleavage: This is a prevalent pathway for compounds containing a carbonyl group. For a derivative like an N-substituted-2-(3-fluorophenoxy)acetamide, cleavage of the bond alpha to the carbonyl group is common. libretexts.org This can result in the formation of a stable acylium ion. Another significant alpha-cleavage involves the bond between the methylene carbon and the phenoxy oxygen.
McLafferty Rearrangement: While less direct for the core structure, this pathway can occur if the derivative contains a sufficiently long alkyl chain with gamma-hydrogens. libretexts.org
Cleavage of the Ether Bond: The C-O bond of the fluorophenoxy group can cleave, leading to fragments corresponding to the fluorophenoxy cation or the remaining part of the molecule.
The analysis of these fragments allows for the reconstruction of the original molecular structure. For instance, the detection of a fragment ion corresponding to the 3-fluorophenoxy group would confirm that portion of the structure. The mass difference between the molecular ion and major fragment ions can identify the neutral species that were lost, further aiding in structural confirmation. libretexts.orgnih.gov
Table 1: Hypothetical Fragmentation of a 2-(3-Fluorophenoxy)acetamide Derivative
| Fragment Ion | Proposed Structure | Key Cleavage |
|---|---|---|
| [M - RNH]⁺˙ | [C₈H₆FO₂]⁺˙ | Loss of amine from amide |
| [C₇H₆FO]⁺ | [FC₆H₄O]⁺ | Cleavage of ether C-O bond |
| [CH₂CO-NRH]⁺ | [C₂H₂O-NRH]⁺ | Cleavage of ether C-O bond |
X-ray Crystallography of Solid Derivatives
Since this compound is a reactive acyl chloride, it is not readily crystallized. However, its stable, solid derivatives, such as amides and esters, are ideal candidates for single-crystal X-ray diffraction. This technique provides unambiguous proof of the molecular structure and reveals detailed information about its solid-state conformation and packing. researchgate.net
Definitive Determination of Three-Dimensional Molecular Structure
X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, it is possible to calculate the precise coordinates of each atom, defining bond lengths, bond angles, and torsion angles.
Table 2: Representative Crystallographic Data for a 2-(Phenoxy)acetate Derivative Data is illustrative and based on a related structure, Dimethyl {1-[2-(2-fluorophenoxy)acetoxy]ethyl}phosphonate. iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 8.7321 (8) |
| b (Å) | 18.3099 (16) |
| c (Å) | 9.2048 (8) |
| β (°) | 99.448 (2) |
| Volume (ų) | 1451.7 (2) |
Analysis of Intermolecular Interactions and Crystal Packing
Beyond individual molecular structure, X-ray crystallography elucidates how molecules arrange themselves within a crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. nih.gov For derivatives of this compound, these interactions are critical in stabilizing the crystal structure. iucr.org
Common interactions observed include:
Hydrogen Bonds: In amide derivatives, strong N-H···O hydrogen bonds between the amide N-H and a carbonyl oxygen of an adjacent molecule are often a primary organizing force. researchgate.net
π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also play a role in the crystal packing.
Halogen Interactions: The fluorine atom can participate in various weak interactions, influencing the crystal's architecture. researchgate.net
The study of these interactions is often enhanced by Hirshfeld surface analysis, a technique that maps the close contacts between molecules in a crystal, providing a visual and quantitative summary of the intermolecular interactions. researchgate.netrsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is indispensable for identifying functional groups within a molecule and for monitoring the progress of chemical reactions. mt.comspectroscopyonline.com
Identification of Key Carbonyl and C-F Stretches
Each functional group has characteristic vibrational frequencies. For this compound and its derivatives, the most informative spectral regions are those corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) bonds.
Carbonyl (C=O) Stretch: The position of the C=O stretching band is highly sensitive to the electronic environment. In the starting material, this compound, this band is expected at a relatively high frequency, typically around 1750-1800 cm⁻¹, which is characteristic of reactive acyl chlorides. wikipedia.org When it is converted to a less reactive derivative, such as an amide, this peak shifts to a lower frequency, generally in the 1650-1680 cm⁻¹ range.
Carbon-Fluorine (C-F) Stretch: The C-F bond gives rise to a strong absorption in the IR spectrum, typically found in the 1000-1300 cm⁻¹ region. ijpcbs.com Its presence is a key indicator of the fluorophenoxy moiety.
Ether (C-O) Stretch: The asymmetric C-O-C stretch of the phenoxy ether linkage also produces a characteristic band, usually around 1200-1250 cm⁻¹. americanpharmaceuticalreview.com
Table 3: Characteristic Vibrational Frequencies (IR)
| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Compound Class |
|---|---|---|---|
| Acyl Chloride Carbonyl | C=O | ~1750 - 1800 | Acyl Chloride wikipedia.org |
| Amide Carbonyl | C=O | ~1650 - 1680 | Amide Derivative |
| Ether Linkage | C-O-C | ~1200 - 1250 | Ether americanpharmaceuticalreview.com |
Confirmation of Reaction Completion
Both IR and Raman spectroscopy can be used for in-situ monitoring of reactions to confirm when the starting material has been fully consumed and the product has formed. spectroscopyonline.comamericanpharmaceuticalreview.com For example, in the synthesis of an amide from this compound, a chemist can monitor the reaction by observing key changes in the spectrum.
The reaction is considered complete when:
The sharp, high-frequency carbonyl peak of the starting acyl chloride (around 1750-1800 cm⁻¹) completely disappears.
A new carbonyl peak, corresponding to the amide product, appears and stabilizes at its characteristic lower frequency (around 1650-1680 cm⁻¹).
This real-time analysis prevents premature or unnecessarily long reaction times and ensures the desired transformation has occurred. americanpharmaceuticalreview.com
Theoretical and Computational Chemistry Studies of 2 3 Fluorophenoxy Acetyl Chloride
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), can be used to optimize the geometry of 2-(3-Fluorophenoxy)acetyl chloride and calculate various ground state properties.
The key structural features of this compound include the fluorophenoxy group, the ether linkage, and the highly reactive acetyl chloride moiety. The fluorine atom at the meta position of the phenyl ring is expected to influence the electron distribution across the molecule due to its high electronegativity. The acetyl chloride group is the primary site for nucleophilic attack.
Table 1: Predicted Ground State Properties of this compound (Illustrative)
| Property | Predicted Value (Illustrative) | Significance |
| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Electron Affinity | ~1.0 - 2.0 eV | Reflects the molecule's ability to accept an electron. |
| Ionization Potential | ~9.0 - 10.0 eV | The energy required to remove an electron, indicating its susceptibility to oxidation. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific DFT calculations would be required for precise values for this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized on the fluorophenoxy ring, while the LUMO is likely centered on the carbonyl carbon of the acetyl chloride group, making it susceptible to nucleophilic attack. The energy of the HOMO-LUMO gap can provide insights into the molecule's electronic transitions and its behavior in chemical reactions. For similar classes of compounds, HOMO-LUMO gaps are predicted to be in the range of 4–6 eV.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) (Illustrative) | Description |
| HOMO | -7.5 | Highest energy orbital containing electrons; acts as an electron donor. |
| LUMO | -1.5 | Lowest energy orbital without electrons; acts as an electron acceptor. |
| HOMO-LUMO Gap | 6.0 | Indicates chemical reactivity and kinetic stability. |
Note: These energy values are illustrative. Precise values would be obtained from specific quantum chemical calculations.
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Different colors are used to indicate regions of varying potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.
Reaction Mechanism Modeling
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying transition states, and predicting the products of a reaction.
By modeling the reaction of this compound with a nucleophile, it is possible to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.
For the reaction of this compound with an amine, for instance, a common reaction for acyl chlorides, the mechanism would likely proceed through a tetrahedral intermediate. Computational modeling can determine the activation energy for the formation of this intermediate and for the subsequent elimination of the chloride ion to form the final amide product.
Computational models can predict the reactivity of this compound towards various nucleophiles. nih.gov By calculating the activation energies for different reaction pathways, it is possible to predict which reactions will be faster and which products will be favored. The presence of the fluorine atom at the meta position can influence the reactivity of the acetyl chloride group through inductive effects, which can be quantified through computational analysis.
Furthermore, in cases where a molecule has multiple reactive sites, computational methods can predict the selectivity of a reaction. For this compound, while the primary reactive site is the acyl chloride, the aromatic ring could potentially undergo electrophilic substitution. Computational modeling can help to determine the relative likelihood of these different reaction pathways under various conditions. nih.govntu.edu.sg
Solvation Model Effects on Reaction Energetics
The reactivity of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational solvation models are crucial for predicting how a solvent will affect the energetics of reactions involving this acyl chloride, such as nucleophilic acyl substitution.
The choice of the solvation model, whether implicit or explicit, can have a profound impact on the calculated activation energies and reaction enthalpies. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good initial estimate of solvation effects. For instance, in a hypothetical study on the hydrolysis of this compound, a PCM approach could be used to model the reaction in various solvents like water, ethanol, and acetone (B3395972).
Explicit solvation models, where individual solvent molecules are included in the calculation, offer a more detailed and accurate picture of solvent-solute interactions, particularly for reactions where specific hydrogen bonding is critical. For the hydrolysis of this compound, including a few explicit water molecules in the quantum mechanical calculation can significantly refine the predicted energy barrier.
The extended Grunwald-Winstein equation is a powerful tool for correlating solvolysis rates with solvent properties. mdpi.comresearchgate.net For this compound, this equation would take the form:
log(k/k₀) = lN + mY
where k is the rate constant in a given solvent, k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water), l is the sensitivity to solvent nucleophilicity (N), and m is the sensitivity to solvent ionizing power (Y). A hypothetical study could yield the following data:
| Solvent | N | Y | Hypothetical k (s⁻¹) | log(k/k₀) |
|---|---|---|---|---|
| 100% Ethanol | 0.37 | -2.52 | 1.2 x 10⁻⁵ | -1.92 |
| 90% Ethanol | 0.38 | -0.89 | 4.5 x 10⁻⁵ | -1.35 |
| 80% Ethanol | 0.37 | 0.00 | 1.0 x 10⁻⁴ | 0.00 |
| 50% Ethanol | 0.31 | 2.21 | 8.9 x 10⁻⁴ | 0.95 |
| 100% Water | 0.18 | 4.09 | 5.6 x 10⁻³ | 1.75 |
From such data, a multiple linear regression would allow for the determination of the l and m values, providing insight into the reaction mechanism. A significant l value would suggest a bimolecular mechanism with strong nucleophilic participation from the solvent, while a large m value would indicate a more dissociative, SN1-like mechanism.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide a detailed understanding of the conformational landscape and solvent interactions of this compound at an atomistic level.
Conformational Analysis and Dynamics
The this compound molecule possesses several rotatable bonds, leading to a variety of possible conformations. orientjchem.orgpsu.edu MD simulations can explore these conformational states and their relative populations over time. Key dihedral angles to consider would be:
C-C-O-C (phenoxy linkage): Rotation around this bond will determine the orientation of the acetyl chloride group relative to the fluorophenoxy ring.
O-C-C=O (acetyl group): This rotation will influence the accessibility of the carbonyl carbon to incoming nucleophiles.
A hypothetical MD simulation of this compound in a solvent like chloroform (B151607) could reveal the predominant conformations and the energy barriers between them. This information is crucial for understanding how the molecule presents itself for a reaction.
Investigation of Solvent-Compound Interactions
MD simulations are particularly powerful for visualizing and quantifying the interactions between this compound and the surrounding solvent molecules. ualberta.camdpi.com By analyzing the radial distribution functions (RDFs) from an MD trajectory, one can determine the average distance and coordination number of solvent molecules around specific atoms of the solute.
For example, in an aqueous solution, the RDF for the oxygen atom of the carbonyl group would likely show a sharp peak at a short distance, indicating strong hydrogen bonding with water molecules. Similarly, the RDF around the chlorine atom would reveal the extent of solvent shelling. This detailed picture of the solvent environment is essential for a complete understanding of reactivity.
Quantitative Structure-Reactivity Relationship (QSRR) Development
QSRR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity.
Correlation of Electronic and Steric Parameters with Reaction Outcomes
For a series of substituted phenoxyacetyl chlorides, a QSRR model could be developed to predict their reaction rates with a common nucleophile. The electronic effects of the substituent on the phenyl ring can be quantified by parameters like the Hammett constant (σ). Steric effects can be described by parameters such as the Taft steric parameter (Es).
A hypothetical QSRR study for the reaction of various substituted phenoxyacetyl chlorides with an amine could involve correlating the reaction rate constant (k) with these parameters. The resulting equation might look like:
log(k) = ρσ + δEs + c
where ρ (rho) is the sensitivity to electronic effects and δ (delta) is the sensitivity to steric effects.
| Substituent (on phenoxy ring) | σ | Es | Hypothetical log(k) |
|---|---|---|---|
| 4-Nitro | 0.78 | -0.51 | -2.5 |
| 3-Fluoro | 0.34 | -0.46 | -3.1 |
| 4-Chloro | 0.23 | -0.97 | -3.4 |
| H | 0.00 | 0.00 | -3.8 |
| 4-Methyl | -0.17 | -1.24 | -4.2 |
A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction, which is expected for nucleophilic acyl substitution.
Predictive Models for Novel Transformations
By expanding the range of descriptors to include quantum chemically calculated properties (e.g., partial charges, orbital energies), more sophisticated QSRR models can be developed. rsc.org These models can then be used to predict the reactivity of novel, yet-to-be-synthesized this compound derivatives in various transformations. For instance, a model could be trained to predict the regioselectivity of a reaction or the likelihood of a particular side reaction. Such predictive models are invaluable in guiding synthetic efforts towards molecules with desired reactivity profiles.
Future Research Directions and Emerging Methodologies for 2 3 Fluorophenoxy Acetyl Chloride
Development of Novel and Highly Selective Catalytic Systems
The development of innovative and highly selective catalytic systems is paramount for advancing the synthetic utility of 2-(3-fluorophenoxy)acetyl chloride. Research in this area is moving towards the exploration of organometallic catalysis for C-H activation and the application of biocatalytic approaches for highly specific transformations.
Organometallic C-H activation has emerged as a powerful tool in organic synthesis, offering the potential for direct functionalization of C-H bonds, which are ubiquitous in organic molecules. ethernet.edu.etslideshare.net While direct C-H activation on the fluorophenoxy moiety of this compound has not been extensively reported, it represents a significant avenue for future research. The development of transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, could enable novel transformations that are otherwise challenging to achieve. ethernet.edu.etresearchgate.net
Future research could focus on directing group-assisted C-H activation, where a coordinating group guides the metal catalyst to a specific C-H bond, ensuring high regioselectivity. researchgate.net The acyl chloride group itself, or a transiently installed directing group, could serve this purpose. Such strategies could lead to the direct introduction of new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials and thus streamlining synthetic routes. rsc.org The investigation of different ligands and reaction conditions will be crucial in achieving high catalytic efficiency and selectivity. researchgate.net
Table 1: Potential Organometallic C-H Activation Reactions for this compound Derivatives
| Catalyst System | Potential Transformation | Expected Outcome |
| Pd(OAc)₂ / Ligand | Directed C-H arylation | Introduction of an aryl group onto the phenyl ring |
| [RhCp*Cl₂]₂ | Directed C-H olefination | Formation of a new C-C double bond |
| Ru(p-cymene)Cl₂]₂ | Directed C-H amination | Direct introduction of a nitrogen-containing group |
Note: This table represents hypothetical applications based on established C-H activation methodologies.
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. mt.com Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which is highly desirable in modern organic synthesis. nih.govosti.gov For this compound, biocatalytic approaches could be particularly valuable for achieving transformations that are difficult to control with conventional reagents.
Future research could explore the use of hydrolases, such as lipases and proteases, for the selective hydrolysis or aminolysis of the acyl chloride in the presence of other sensitive functional groups. mt.com Furthermore, oxidoreductases could be employed for selective oxidations on the aromatic ring, potentially leading to the formation of valuable hydroxylated or dearomatized products. nih.gov The discovery and engineering of novel enzymes with tailored substrate specificities for phenoxyacetyl chlorides will be a key driver of progress in this area. osti.gov
Investigation of Stereoselective Transformations
The development of stereoselective transformations is a cornerstone of modern organic chemistry, enabling the synthesis of chiral molecules with high enantiomeric or diastereomeric purity. For derivatives of this compound, the investigation of asymmetric and diastereoselective reactions is a promising frontier.
Asymmetric synthesis involving reactions of the acyl chloride moiety can lead to the formation of chiral centers with high enantioselectivity. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, in reactions with prochiral nucleophiles is a well-established strategy that could be applied to this compound. nih.gov For instance, the asymmetric addition of nucleophiles to ketenes generated in situ from the acyl chloride could be a powerful approach. mdpi.com
Another avenue of research involves the use of chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. beilstein-journals.org While this approach requires additional synthetic steps for the attachment and removal of the auxiliary, it can provide high levels of stereocontrol.
Table 2: Potential Asymmetric Transformations for this compound Derivatives
| Approach | Reaction Type | Potential Chiral Product |
| Chiral Lewis Acid Catalyst | Friedel-Crafts acylation of arenes | Chiral diaryl ketones |
| Chiral Nucleophilic Catalyst | Addition to in situ generated ketene (B1206846) | Chiral β-lactams or esters. nih.govmdpi.com |
| Chiral Auxiliary | Nucleophilic acyl substitution | Enantiomerically enriched amides or esters |
Note: This table presents potential applications based on known asymmetric synthesis methodologies for acyl chlorides.
When this compound reacts with a chiral substrate, the formation of diastereomers is possible. Controlling the diastereoselectivity of such reactions is crucial for the synthesis of complex molecules with multiple stereocenters. Research in this area could focus on understanding the factors that govern the stereochemical outcome, such as the nature of the solvent, temperature, and the presence of additives. researchgate.netpacific.edu
For example, the acylation of chiral alcohols or amines with this compound can lead to the preferential formation of one diastereomer over the other. researchgate.netnih.gov The development of reaction conditions that enhance this diastereoselectivity will be a key research objective. This could involve the use of specific catalysts or reagents that favor the formation of a particular transition state. pacific.edu
Integration into Automated and High-Throughput Synthesis Platforms
The integration of the synthesis and derivatization of this compound into automated and high-throughput platforms is a critical step towards accelerating the discovery of new molecules with desired properties. nih.gov Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for in-line purification and analysis. mdpi.com
Future research will likely focus on developing robust and reliable flow-based protocols for the synthesis of this compound itself, as well as for its subsequent reactions. researchgate.net This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for continuous production and easy product isolation. mdpi.com High-throughput screening techniques can then be employed to rapidly evaluate the reactivity of the acyl chloride with a large library of different nucleophiles, leading to the efficient discovery of new compounds with interesting biological or material properties. rug.nl The data generated from these high-throughput experiments can also be used to train machine learning models to predict the outcomes of new reactions, further accelerating the pace of discovery.
Robotic Synthesis and Optimization of Reaction Conditions
The integration of robotics and artificial intelligence is set to revolutionize the synthesis and optimization of compounds like this compound. ibm.comgla.ac.uk Automated platforms, often referred to as "chemputers," can perform multi-step syntheses without human intervention, significantly enhancing reproducibility and enabling rapid exploration of reaction parameters. gla.ac.ukgla.ac.uk
Robotic systems, coupled with machine-learning algorithms such as Bayesian optimization, can efficiently navigate vast experimental spaces to identify optimal reaction conditions for yield, purity, and sustainability. ibm.comacs.org This approach moves beyond traditional one-variable-at-a-time (OFAT) optimization to a more holistic, data-driven method. ibm.comnih.gov For the synthesis of this compound, which is typically prepared from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride or oxalyl chloride, a robotic platform could systematically vary multiple parameters simultaneously. rsc.orgwikipedia.org These parameters include the choice of chlorinating agent, catalyst, solvent, temperature, and reaction time. ibm.comnih.gov By analyzing the outcomes of numerous experiments in an automated fashion, the system can identify conditions that maximize yield while minimizing by-product formation. ibm.com
Table 1: Hypothetical Robotic Optimization Parameters for this compound Synthesis
| Parameter | Variable Range/Options | Goal |
| Chlorinating Agent | Thionyl chloride, Oxalyl chloride, Phosphorus trichloride | Maximize conversion, minimize impurities |
| Catalyst | Dimethylformamide (DMF), Pyridine (B92270) | Increase reaction rate |
| Solvent | Toluene, Dichloromethane, Acetonitrile | Optimize solubility and reaction kinetics |
| Temperature (°C) | 25 - 70 | Balance reaction rate and stability |
| Reagent Stoichiometry | 1.1 - 2.0 equivalents of chlorinating agent | Maximize yield, minimize excess reagent |
This automated approach allows for the exploration of a combinatorial space that would be impractical to investigate manually, leading to more efficient and robust synthetic processes. ibm.comnih.gov
High-Throughput Screening of Reaction Parameters
High-throughput screening (HTS) offers a powerful methodology for rapidly evaluating a multitude of reaction conditions in parallel. nih.govnih.gov Originally developed for drug discovery, HTS principles are increasingly applied to reaction development. acs.orgnih.gov For this compound, HTS can be employed to screen for optimal catalysts, solvents, and other parameters for its synthesis or subsequent derivatization reactions, such as amidation or esterification.
Using multi-well plates (e.g., 384-well format), a large number of unique reactions can be run simultaneously, each with a slight variation in its components. acs.org Analytical techniques compatible with this format, such as luminescence or fluorescence polarization assays, can provide rapid readouts on reaction success. nih.govacs.org For instance, in screening for optimal conditions for an amidation reaction using this compound, a library of different amine nucleophiles and base catalysts could be screened to quickly identify the most effective combinations for generating a desired product. rsc.org The Z'-factor, a statistical measure of assay quality, is often used to validate the suitability of an HTS assay, with values above 0.5 indicating excellent performance. acs.org
Table 2: Illustrative High-Throughput Screening Setup for Amidation of this compound
| Plate Wells | This compound | Amine Substrate | Base Catalyst | Solvent |
| A1-A12 | Constant | Amine 1 | Base 1-12 | Dichloromethane |
| B1-B12 | Constant | Amine 2 | Base 1-12 | Dichloromethane |
| C1-C12 | Constant | Amine 3 | Base 1-12 | Dichloromethane |
| ... | ... | ... | ... | ... |
| H1-H12 | Constant | Amine 8 | Base 1-12 | Dichloromethane |
This systematic approach accelerates the discovery of ideal reaction conditions, which is particularly valuable when expanding the synthetic utility of the core molecule.
Expansion of Synthetic Applications in Emerging Fields
The unique combination of a reactive acyl chloride group and a fluorinated phenyl ring makes this compound a valuable building block for materials science.
Preparation of Functional Materials
Acyl chlorides are widely used to modify the surfaces and bulk properties of polymers and other materials. pjoes.com The reaction of the acyl chloride group with hydroxyl or amino functionalities on a polymer backbone can introduce new properties. By using this compound, a fluorinated moiety can be covalently attached to various substrates. The presence of fluorine is known to impart desirable characteristics such as increased thermal stability, chemical resistance, and hydrophobicity.
Potential applications include the surface modification of polymer membranes to alter their wetting and anti-fouling properties or the synthesis of novel fluorinated polymers with specialized characteristics. mdpi.com For example, reacting this compound with polysaccharides like guar (B607891) gum could yield esters with unique emulsifying or gelling properties for the food or pharmaceutical industries. pjoes.com
Table 3: Potential Functional Materials Derived from this compound
| Material Class | Substrate | Potential Property Enhancement | Application Area |
| Fluorinated Polysaccharides | Guar Gum, Cellulose | Modified solubility, thermal stability | Food science, drug delivery |
| Modified Polymer Films | Polyvinylidene fluoride (B91410) (PVDF) | Enhanced hydrophobicity, oleophobicity | Membranes, coatings |
| Functionalized Nanoparticles | Silica (B1680970) (SiO2) with amine groups | Altered surface energy, dispersibility | Advanced composites, sensors |
Development of Novel Organic Electronics Precursors
The field of organic electronics relies on the synthesis of precisely structured organic molecules with tailored electronic properties. The introduction of fluorine atoms into organic semiconductors is a common strategy to tune energy levels (HOMO/LUMO), improve charge transport, and enhance device stability.
This compound serves as a versatile precursor for introducing the 3-fluorophenoxy group into larger, more complex conjugated systems. Through reactions like Friedel-Crafts acylation or by converting it into amides and esters that are then incorporated into larger molecules, it can be used to build novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). wikipedia.orgpharm.or.jp The development of cyclic amine compounds, such as dihydropyridines, which can have applications as photoelectronic materials, represents another avenue for research. fau.eu
Table 4: Potential Organic Electronic Material Classes from this compound
| Material Class | Synthetic Strategy | Potential Role of Fluorine |
| Conjugated Polymers | Incorporation into monomer units | Tuning of bandgap and energy levels |
| Small Molecule Semiconductors | Use as a terminal or side-chain group | Modification of crystal packing and charge mobility |
| Host Materials for OLEDs | Synthesis of host molecules | Increasing triplet energy, improving device lifetime |
Continued Advancements in Sustainable Synthetic Innovations
A major thrust in modern chemistry is the development of "green" synthetic methods that are more environmentally benign. tandfonline.com
Reductions in Waste and Energy Consumption
Future research will focus on developing more sustainable routes to this compound and its derivatives. Traditional methods for synthesizing acyl chlorides often use stoichiometric amounts of reagents like thionyl chloride, which generate significant acidic waste (HCl and SO2). rsc.org
Emerging sustainable approaches aim to minimize this impact. These include:
Catalytic Methods: Developing catalytic systems that can generate the acyl chloride from the corresponding carboxylic acid using only a catalytic amount of an activating agent, thereby reducing waste.
Flow Chemistry: Performing reactions in continuous flow reactors can improve heat and mass transfer, leading to higher yields, shorter reaction times, and reduced energy consumption compared to batch processing. acs.org Flow systems also allow for easier separation and recycling of catalysts and solvents.
Electrochemical Synthesis: Electrocatalysis offers a green alternative for generating reactive intermediates like acyl chlorides, potentially avoiding harsh reagents and operating under milder conditions. researchgate.net
Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly options, or even performing reactions in aqueous media like phosphate (B84403) buffers, is a key goal. tandfonline.com Recent studies have shown that N-acylation reactions using acid chlorides can be performed rapidly and efficiently in water. tandfonline.com
Table 5: Comparison of Traditional vs. Sustainable Synthesis Concepts
| Feature | Traditional Synthesis (e.g., Batch with SOCl2) | Sustainable Synthesis (e.g., Catalytic Flow) |
| Reagent Stoichiometry | Stoichiometric or excess | Catalytic |
| Waste Generation | High (HCl, SO2, solvent) | Low |
| Energy Consumption | Often requires prolonged heating | Reduced due to efficient heat transfer |
| Solvent Use | High volumes of organic solvents | Minimized, potential for recycling or use of green solvents |
| Safety | Handling of bulk toxic reagents | Improved containment and smaller reaction volumes |
By embracing these innovative methodologies, the synthesis and application of this compound can be made more efficient, versatile, and environmentally responsible.
Implementation of Circular Economy Principles in Chemical Synthesis
The transition from a traditional linear "take-make-dispose" model to a circular economy is a paramount objective for the chemical industry to enhance sustainability and reduce environmental impact. chemiehoch3.defuturebridge.com This paradigm shift focuses on minimizing waste, maximizing the use of resources through recycling and reuse, and integrating renewable feedstocks. strategicallies.co.ukwhiterose.ac.uk For a specialized chemical intermediate like this compound, implementing circular economy principles involves a holistic re-evaluation of its entire production lifecycle, from raw material sourcing to catalyst and solvent management.
The core tenets of a circular economy applicable to the synthesis of this compound include designing processes that eliminate waste, circulating materials at their highest value, and utilizing renewable resources. cefic.org This approach not only addresses environmental concerns but also presents economic opportunities by creating value from byproducts and improving resource efficiency. chemiehoch3.de
Renewable Feedstocks for Aromatic Scaffolds
A significant step towards a circular synthesis of this compound involves substituting traditional fossil fuel-derived starting materials with renewable alternatives. The fluorophenoxy moiety, the core aromatic structure of the compound, is conventionally sourced from petrochemical feedstocks. rsc.org However, significant research is underway to produce aromatic compounds from biomass, which offers a carbon-neutral and renewable alternative. rsc.orgchinesechemsoc.org
Lignin (B12514952), a complex biopolymer and a major component of lignocellulosic biomass, stands out as the most abundant renewable source of aromatic compounds on Earth. kit.edursc.org Advanced depolymerization techniques, including pyrolysis and catalytic cracking, can break down lignin into valuable aromatic platform chemicals like phenol (B47542) and guaiacol. rsc.orgchinesechemsoc.org These can then be further functionalized through established chemical transformations to yield precursors like 3-fluorophenol, a key starting material for this compound. Utilizing waste from the pulp and paper industry as a source for lignin makes this approach particularly sustainable. kit.edu
Catalyst and Reagent Recycling
The synthesis of acyl chlorides and the preceding etherification to form the phenoxyacetic acid precursor often rely on catalysts and reagents. In a linear economy, these materials are frequently used once and then discarded, contributing to waste and increasing costs. A circular approach emphasizes the use of recoverable and recyclable catalysts.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction), which simplifies their separation and recovery post-reaction. For acylation processes, solid acid catalysts, such as sulfonic acid-functionalized materials, have demonstrated high efficiency and can be recovered by simple filtration and reused multiple times without a significant loss in activity. cdnsciencepub.com
Recyclable Organocatalysts: Salts of organic bases, such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), have been developed as effective and recyclable catalysts for the acylation of alcohols under base-free conditions. acs.org Such catalysts can be recovered and reused for numerous cycles, presenting a greener alternative to traditional stoichiometric bases. acs.org
Ionic Liquids: Ionic liquids can serve as both solvents and catalysts and are known for their high thermal stability and potential for recycling. nih.gov Their use in reactions like Friedel-Crafts acylation has shown that they can be recovered and reused with only a slight decrease in catalytic activity over several cycles. nih.gov
The table below summarizes potential circular economy strategies for the synthesis of this compound.
| Strategy | Traditional Approach (Linear) | Circular Economy Approach | Key Benefits |
| Feedstock Sourcing | Petrochemical-derived phenol and acetic acid derivatives. | Utilization of biomass-derived feedstocks (e.g., lignin) to produce aromatic precursors. rsc.orgkit.edu | Reduced reliance on fossil fuels, lower carbon footprint, valorization of waste streams. kit.edu |
| Catalysis | Use of stoichiometric, non-recoverable catalysts (e.g., traditional Lewis acids). | Employment of recyclable heterogeneous catalysts, organocatalysts, or ionic liquids. cdnsciencepub.comacs.orgnih.gov | Minimized catalyst waste, reduced process costs, lower environmental impact. |
| Solvent Usage | Use of volatile organic solvents (VOCs) with single-use and disposal. | Application of solvent-free reaction conditions or use of green, recyclable solvents. cdnsciencepub.com | Reduced toxic waste generation, improved process safety, potential for solvent reuse. |
| Byproduct Management | Byproducts are treated as waste for disposal. | Valorization of byproducts into other valuable chemical streams. | Creation of new revenue streams, minimization of waste, achievement of higher atom economy. |
Waste Valorization and Atom Economy
A core principle of the circular economy is the elimination of the concept of waste. strategicallies.co.uk In the synthesis of this compound, byproducts from both the etherification and acylation steps should be considered potential resources. For instance, salts formed during neutralization steps could be recovered and repurposed. The overarching goal is to maximize atom economy, ensuring that the maximum possible number of atoms from the reactants are incorporated into the final product. This requires optimizing reaction pathways and developing innovative uses for any resulting byproducts, effectively closing the loop on material flows within the chemical process. futurebridge.com
Q & A
Q. Basic
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.4 ppm for fluorophenyl) and the acetyl chloride carbonyl (δ ~170 ppm).
- IR Spectroscopy : Confirms the C=O stretch (~1800 cm⁻¹) and C-F vibration (1100–1200 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS or GC-MS detects the molecular ion peak (m/z ~202 for C₈H₅ClFO₂⁺).
Validation : Compare data with computational simulations (e.g., DFT) to resolve ambiguities.
What safety precautions are necessary when handling this compound?
Q. Basic
- PPE : Wear butyl rubber gloves (0.3 mm thickness), chemical-resistant suits, and full-face respirators with AXBEK cartridges.
- Storage : Keep at -20°C in sealed containers under inert gas (e.g., N₂). Avoid contact with moisture due to rapid hydrolysis.
- Emergency Measures : Neutralize spills with dry sand; avoid water to prevent exothermic reactions.
How can reaction conditions be optimized for acylation using this compound?
Q. Advanced
- Solvent Choice : Use aprotic solvents (e.g., dichloromethane or THF) to stabilize the acyl chloride.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis or polymerization).
Validation : Monitor reaction progress via TLC or in situ IR for carbonyl consumption.
What is the mechanism of hydrolysis in aqueous environments?
Advanced
Hydrolysis proceeds via nucleophilic acyl substitution :
Water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
The chloride leaving group departs, yielding 2-(3-fluorophenoxy)acetic acid and HCl.
Kinetics : Reaction rate increases in basic media due to hydroxide ion nucleophilicity. Use pH-controlled buffers to study degradation pathways.
How can researchers address contradictions in spectroscopic data for this compound?
Q. Advanced
- Isomerism Check : Use 2D NMR (e.g., NOESY) to detect rotational isomers caused by the phenoxy-acetyl bond.
- Purity Assessment : Perform HPLC with UV detection (λ = 254 nm) to identify impurities from incomplete chlorination.
- Cross-Validation : Compare experimental IR/NMR data with computational models (e.g., Gaussian).
What strategies ensure stability during long-term storage?
Q. Advanced
- Inert Packaging : Store under argon in amber glass vials to prevent photodegradation.
- Desiccants : Include molecular sieves (3Å) to absorb trace moisture.
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) to predict shelf life.
How is biological activity assessed for derivatives of this compound?
Q. Advanced
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus or E. coli.
- Enzyme Inhibition : Evaluate interactions with acetylcholinesterase via Ellman’s method.
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess viability.
What are common impurities in synthetic batches, and how are they analyzed?
Q. Basic
- By-Products : Residual 3-fluorophenol (HPLC retention time ~3.2 min) or unreacted chloroacetyl chloride (GC-MS detection).
- Quantification : Use internal standards (e.g., deuterated analogs) for precise GC or LC-MS analysis.
How can computational modeling aid in studying this compound’s reactivity?
Q. Advanced
- DFT Calculations : Predict reaction pathways (e.g., acylation vs. hydrolysis) using Gaussian or ORCA software.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design.
- Solvent Effects : Apply COSMO-RS models to optimize solvent selection for synthetic steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
